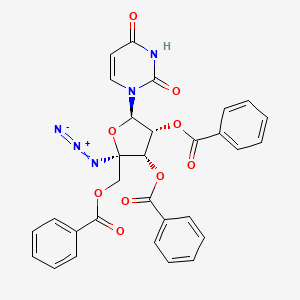
(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C30H23N5O9 and its molecular weight is 597.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological activity. This article focuses on its synthesis, structural characteristics, and biological activities based on diverse research findings.
Molecular Formula and Structure
- Molecular Formula: C30H23N5O9
- CAS Number: 1365255-42-0
- Molecular Weight: 597.54 g/mol
- IUPAC Name: this compound
The structure of the compound features a tetrahydrofuran ring with azido and benzoyloxy functional groups, alongside a pyrimidine derivative. This unique arrangement suggests potential interactions with biological targets.
Anticancer Potential
Recent studies have evaluated the anticancer properties of compounds similar to This compound . For instance:
- Inhibition of Cancer Cell Lines:
- The compound's structural analogs have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC50 values for related compounds ranged from 27.6 µM to 50 µM depending on the substituents present on the pyrimidine ring .
- Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups has been correlated with enhanced cytotoxic activity due to increased π-conjugation effects in the compounds .
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of DNA Synthesis: The pyrimidine derivatives may interfere with nucleic acid synthesis by mimicking nucleotide structures.
- Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells through intrinsic pathways.
Antimicrobial Activity
Some derivatives have also been evaluated for antimicrobial properties. For example:
- Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi in preliminary studies .
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrimidine derivatives assessed their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the benzoyloxy and azido groups significantly influenced their anticancer efficacy. For instance:
- Compound Variants: Variants with halogen substitutions showed improved potency compared to their non-substituted counterparts.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds. Results showed that specific derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-17,23-25H,18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOBFDRFKDIJU-FJRSXGRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














